5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-furancarboxylic acid
- 5-(Aminomethyl)-1H-indole-3-carboxamide
Uniqueness
5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of a pyrazole ring and an aminomethyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-10-4(3-7)2-5(9-10)6(8)11/h2H,3,7H2,1H3,(H2,8,11) |
InChI Key |
GIMXLJTZFZRCCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)CN |
Origin of Product |
United States |
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